molecular formula C11H23NO2S B7808885 3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide

3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B7808885
M. Wt: 233.37 g/mol
InChI Key: GTFSBAVEZJQDQZ-UHFFFAOYSA-N
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Description

3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide is a substituted derivative of tetrahydrothiophene 1,1-dioxide (commonly known as sulfolane). Its structure comprises a tetrahydrothiophene ring system with a sulfone group (S=O₂) at the 1,1-position and a heptan-4-ylamino substituent at the 3-position.

Sulfolane derivatives are valued for their polarity, thermal stability, and solubility characteristics, making them useful in industrial solvents, gas processing, and pharmaceutical intermediates .

Properties

IUPAC Name

N-heptan-4-yl-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2S/c1-3-5-10(6-4-2)12-11-7-8-15(13,14)9-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFSBAVEZJQDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with heptan-4-amine under specific conditions. The reaction is usually carried out in the presence of a strong oxidizing agent, such as hydrogen peroxide or potassium permanganate, to introduce the dioxide group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles, depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Formation of sulfones or sulfoxides.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thiophenes or amines.

Scientific Research Applications

3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: It can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting the activity of certain enzymes involved in biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives of tetrahydrothiophene 1,1-dioxide and their properties:

Compound Name Substituents Key Properties/Applications References
Tetrahydrothiophene 1,1-dioxide (Sulfolane) None (parent compound) - Boiling point: 285°C
- Density: 1.26 g/cm³ (30°C)
- Industrial solvent, gas processing, aromatic separation
- Isolated from plants (first reported in 2018)
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide Aminomethyl group at C3 - Boiling point: 345.4°C
- Density: 1.243 g/cm³
- Potential pharmaceutical intermediate due to amine functionality
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide Decyloxy group at C3 - Density: 1.03 g/cm³
- Hydrophobic; possible surfactant applications
- Lower water solubility compared to sulfolane
4-Chloro-3-fluorothiophene 1,1-dioxide Cl at C4, F at C3 - Electrophilic reactivity due to halogens
- Intermediate in synthesis of fluorinated materials
3-(2-Methylpiperazin-1-yl)tetrahydrothiophene 1,1-dioxide Piperazine ring at C3 - Pharmaceutical potential (piperazine is common in drugs)
- Molecular weight: 218.32 g/mol

Key Differences and Trends

Solubility and Polarity
  • Sulfolane : Highly polar due to the sulfone group; miscible with water and polar solvents. Used in aromatic separation processes .
  • Amino Derivatives: 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide exhibits increased polarity and hydrogen bonding capacity, enhancing solubility in polar solvents .
  • Alkoxy Derivatives: The decyloxy group in 3-(Decyloxy)tetrahydrothiophene 1,1-dioxide reduces water solubility but improves compatibility with non-polar solvents, suggesting surfactant-like behavior .
Thermal Stability
  • Sulfolane has a high boiling point (285°C) and thermal stability, making it suitable for high-temperature industrial processes .
  • Substituted derivatives (e.g., 3-aminomethyl) show even higher boiling points (345.4°C) due to intermolecular hydrogen bonding .
Reactivity
  • Halogenated derivatives (e.g., 4-chloro-3-fluorothiophene 1,1-dioxide) undergo electrophilic substitution reactions, enabling synthesis of fluorinated polymers or agrochemicals .
  • Amino-substituted derivatives may participate in nucleophilic reactions or serve as ligands in coordination chemistry .
Environmental and Toxicological Profiles
  • Sulfolane is an environmental contaminant in gas processing wastewater, with documented uptake by wetland vegetation .
  • Limited data exist for amino- and alkoxy-substituted derivatives, though alkyl chains may reduce bioavailability and toxicity compared to halogenated analogs .

Biological Activity

3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide is a chemical compound with potential biological activity that has garnered interest in pharmaceutical research. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The molecular formula of 3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide is C11H21NOS2C_{11}H_{21}NOS_2. The compound features a tetrahydrothiophene ring, which is a five-membered ring containing sulfur, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds similar to 3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide may exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.
  • Neuroprotective Effects : There is evidence that certain thiophene compounds may protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

A study focused on the synthesis of thiophene derivatives found that several compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

In vitro assays conducted on various cancer cell lines revealed that specific derivatives of tetrahydrothiophene showed promise in reducing cell viability through apoptosis. For instance, one study reported an IC50 value of 15 µM for a related compound against breast cancer cells, indicating potent activity.

Neuroprotective Effects

Research exploring the neuroprotective properties of thiophene compounds highlighted their ability to mitigate oxidative stress in neuronal cultures. One study demonstrated that pretreatment with a thiophene derivative reduced cell death by approximately 40% under oxidative stress conditions.

Data Tables

Biological ActivityCompoundIC50 (µM)Target Organism/Cell Line
AntibacterialCompound A12E. coli
AnticancerCompound B15MCF-7 (breast cancer)
NeuroprotectiveCompound CN/ASH-SY5Y (neuronal cells)

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide, and what key parameters influence yield optimization?

  • Answer : The synthesis typically involves nucleophilic substitution or amination reactions. For example, reacting tetrahydrothiophene 1,1-dioxide derivatives with heptan-4-ylamine under controlled conditions. Key parameters include:

  • Solvent choice : Tetrahydrofuran (THF) is commonly used due to its polarity and ability to dissolve both reactants .
  • Catalysts : Triethylamine (Et₃N) is added to neutralize HCl byproducts, improving reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity. Reaction progress is monitored via thin-layer chromatography (TLC) .
    • Optimization : Adjusting reaction time (e.g., 3 days at room temperature) and stoichiometric ratios (1:1 amine to sulfone) can enhance yields .

Q. How is the structural integrity of 3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide confirmed post-synthesis?

  • Answer : Analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the heptan-4-ylamino group and sulfone moiety .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₁H₂₁NO₂S₂) .
  • X-ray crystallography : Resolves crystal structure and stereochemistry, though this requires high-purity crystals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as related sulfolane derivatives may irritate mucous membranes .
  • Storage : Keep in airtight containers away from oxidizers, based on sulfolane’s stability guidelines .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length in the amino group) affect the compound’s reactivity in Diels-Alder reactions?

  • Answer :

  • Electronic effects : The sulfone group acts as an electron-deficient dienophile. Longer alkyl chains (e.g., heptan-4-yl) may sterically hinder reactivity but increase solubility in nonpolar solvents .
  • Methodological approach : Compare reaction rates and yields using substituted tetrahydrothiophene 1,1-dioxide derivatives. Computational modeling (DFT) can predict orbital interactions .

Q. What computational models are recommended to predict the solubility and solvent interactions of this compound?

  • Answer :

  • COSMO-RS : Predicts partition coefficients (β∞) and selectivity in solvent systems. For example, sulfolane’s high polarity makes it effective in aromatic separations; similar models apply to derivatives .
  • Data reference : See Table 10 in for sulfolane’s benchmark solubility data, which can guide extrapolation .

Q. How does the heptan-4-ylamino substituent influence metabolic stability compared to the parent sulfolane structure?

  • Answer :

  • In vivo studies : Radiolabeled compounds (e.g., ¹⁴C) track metabolic pathways. For sulfolane derivatives, hydroxylation at the 3-position is common, as observed in Myleran metabolism .
  • Analytical methods : LC-MS/MS identifies metabolites like 3-hydroxy derivatives. The alkyl chain may delay renal clearance, increasing bioavailability .

Q. What environmental persistence data exist for this compound, and how can its degradation be studied?

  • Answer :

  • Biodegradation assays : Use microbial cultures or plant models (e.g., cattails) to study uptake and breakdown. Sulfolane’s high water solubility suggests similar environmental mobility for derivatives .
  • Advanced techniques : Isotope tracing (e.g., deuterated solvents) and GC-MS quantify degradation intermediates .

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